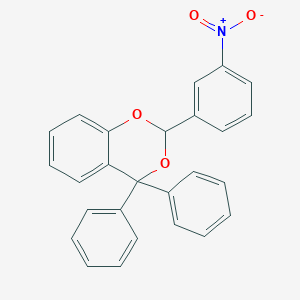
2-(3-nitrophenyl)-4,4-diphenyl-4H-1,3-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a nitrophenyl group attached to a benzodioxine ring system, which is further substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable diol and an aldehyde or ketone. The reaction is usually catalyzed by an acid or base.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Substitution with Phenyl Groups: The final step involves the substitution of the benzodioxine ring with phenyl groups. This can be achieved through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzodioxine ring system can interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-(3-Nitrophenyl)-4,4-diphenyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a benzodioxine ring.
2-(3-Nitrophenyl)-4,4-diphenyl-1,3-benzodioxole: Similar structure but with a benzodioxole ring instead of a benzodioxine ring.
2-(3-Nitrophenyl)-4,4-diphenyl-1,3-benzodioxepine: Similar structure but with a benzodioxepine ring instead of a benzodioxine ring.
Uniqueness
The uniqueness of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine lies in its specific ring system and substitution pattern, which confer distinct chemical and biological properties
特性
分子式 |
C26H19NO4 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
2-(3-nitrophenyl)-4,4-diphenyl-1,3-benzodioxine |
InChI |
InChI=1S/C26H19NO4/c28-27(29)22-15-9-10-19(18-22)25-30-24-17-8-7-16-23(24)26(31-25,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-18,25H |
InChIキー |
OYDGCFCWZCCFAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC(O2)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11549896.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549898.png)
![N-[(1Z)-3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11549907.png)
acetyl}hydrazinylidene)-N-(naphthalen-1-yl)butanamide](/img/structure/B11549911.png)
![N-[(1E)-3-[(2E)-2-(3-iodo-4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11549921.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11549927.png)
![2-(benzylsulfanyl)-N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]propanehydrazide](/img/structure/B11549930.png)
![4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol](/img/structure/B11549938.png)
![4,4'-oxybis[N-(naphthalen-2-yl)benzamide]](/img/structure/B11549948.png)

![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B11549964.png)
![5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11549965.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11549970.png)
![4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11549989.png)
